An In-Depth Technical Guide to (S)-3-(Boc-amino)pyrrolidine Hydrochloride: Properties, Applications, and Experimental Protocols
An In-Depth Technical Guide to (S)-3-(Boc-amino)pyrrolidine Hydrochloride: Properties, Applications, and Experimental Protocols
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, chiral building blocks are indispensable tools for constructing complex, biologically active molecules. Among these, (S)-3-(Boc-amino)pyrrolidine and its hydrochloride salt stand out as exceptionally versatile intermediates.[1] This guide provides an in-depth technical overview of (S)-3-(Boc-amino)pyrrolidine hydrochloride, tailored for researchers, scientists, and drug development professionals. We will explore its core chemical properties, delve into the strategic importance of its structural features, detail its applications, and provide validated experimental protocols.
The molecule's significance lies in the combination of a stereochemically defined pyrrolidine ring and a strategically placed amine protected by the tert-butyloxycarbonyl (Boc) group.[2] The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs and natural products, prized for its conformational rigidity and ability to engage in specific binding interactions.[3] The Boc group offers robust protection under a wide range of reaction conditions while allowing for clean, high-yielding deprotection under mild acidic conditions, a critical feature for multi-step synthetic campaigns.[4] This guide aims to serve as a comprehensive resource, blending foundational data with practical, field-proven insights to empower your research and development endeavors.
Core Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. (S)-3-(Boc-amino)pyrrolidine hydrochloride is typically supplied as a stable, crystalline solid, which simplifies handling and weighing operations compared to its free-base counterpart. The hydrochloride salt form enhances stability and reduces the compound's hygroscopicity.
Structural Analysis
The molecule's utility is derived from three key structural components:
-
The Pyrrolidine Ring: A five-membered saturated heterocycle that serves as a rigid and predictable scaffold. Its non-planar "envelope" or "twist" conformations can be crucial for orienting substituents for optimal interaction with biological targets.
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The (S)-Stereocenter: The chiral center at the C3 position is critical for asymmetric synthesis, allowing for the creation of enantiomerically pure final products.[1] In drug development, often only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or cause adverse effects.[2]
-
The Boc-Protecting Group: The tert-butyloxycarbonyl group is one of the most common amine protecting groups in organic synthesis.[4] Its steric bulk prevents the secondary amine in the pyrrolidine ring from undergoing undesired reactions. Critically, it is stable to basic, hydrogenolytic, and mildly acidic conditions but can be readily cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5]
Data Presentation: Key Properties
The properties of the free base, (S)-3-(Boc-amino)pyrrolidine, are summarized below. The hydrochloride salt will have different physical properties (e.g., higher melting point, different solubility profile), but the core molecular structure and reactivity post-neutralization remain the same.
| Property | Value | Source(s) |
| CAS Number | 122536-76-9 | [][7] |
| Molecular Formula | C₉H₁₈N₂O₂ | [][7] |
| Molecular Weight | 186.25 g/mol | [][7] |
| Appearance | White to off-white powder/solid | [][8] |
| Melting Point | 50-54 °C | [7][9] |
| Boiling Point | 112 °C @ 0.25 mmHg | [7][8] |
| Density | ~1.04 g/cm³ (Predicted) | [][7] |
| Optical Rotation | [α]/D ≈ -21.5° (c=1 in ethanol) | [8] |
| Solubility | Soluble in water. Slightly soluble in chloroform and methanol. | [7][8][9] |
| Storage | Store at 2-8°C under an inert atmosphere. Air sensitive. | [7][8] |
Synthetic Utility and Key Transformations
The primary function of (S)-3-(Boc-amino)pyrrolidine hydrochloride is as a chiral synthon. Its synthetic journey almost invariably begins with the deprotection of the Boc group to unmask the secondary amine, which then serves as a nucleophile for subsequent bond-forming reactions.
The Boc Deprotection Reaction: A Mechanistic Viewpoint
The removal of the Boc group is an acid-catalyzed process. The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the collapse of the intermediate to form carbon dioxide, a stable tert-butyl cation, and the free amine.[5] The tert-butyl cation is typically scavenged by the solvent or any nucleophile present.
This transformation is reliable and high-yielding.[5] The choice of acid is often dictated by the desired salt form of the product and the compatibility with other functional groups in the molecule.
-
Hydrochloric Acid (HCl): Using HCl (often as a solution in dioxane, methanol, or ether) directly yields the hydrochloride salt of the deprotected amine. This is often advantageous as the product may precipitate from the reaction mixture, simplifying purification to a simple filtration.
-
Trifluoroacetic Acid (TFA): TFA, typically used in dichloromethane (DCM), is also highly effective. It yields the trifluoroacetate salt. While the reaction is often very clean, removing the TFA salt can sometimes be more challenging than handling the HCl salt.
Diagram: General Synthetic Workflow
The following diagram illustrates the central role of (S)-3-(Boc-amino)pyrrolidine in a typical synthetic sequence.
Caption: A typical synthetic workflow utilizing (S)-3-(Boc-amino)pyrrolidine.
Applications in Drug Discovery
The (S)-3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Its incorporation can improve physicochemical properties such as solubility and metabolic stability.
-
Kinase Inhibitors: The scaffold is used to prepare derivatives that act as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][10] For instance, it has been explored for the development of dual Abl and PI3K inhibitors for cancer therapy.[11]
-
Antibacterial Agents: The 3-aminopyrrolidine moiety is a key component in some quinolone antibacterial drugs.[12]
-
Asymmetric Catalysis: Derivatives of (S)-3-aminopyrrolidine are employed as chiral ligands or scaffolds in asymmetric reactions, such as the Morita-Baylis-Hillman reaction.[8]
Experimental Protocol: Boc Deprotection with HCl in Dioxane
This protocol describes a robust and commonly used method for the deprotection of (S)-3-(Boc-amino)pyrrolidine hydrochloride to yield (S)-3-aminopyrrolidine dihydrochloride.
Objective: To efficiently remove the Boc protecting group and isolate the resulting amine as its dihydrochloride salt.
Materials:
-
(S)-3-(Boc-amino)pyrrolidine hydrochloride
-
4M HCl in 1,4-Dioxane
-
Anhydrous Diethyl Ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-3-(Boc-amino)pyrrolidine hydrochloride (1.0 eq).
-
Rationale: Starting with the hydrochloride salt is acceptable; the reaction conditions are strongly acidic and will ensure the final product is also in its protonated salt form.
-
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add 4M HCl in 1,4-dioxane (5-10 eq). The amount should be sufficient to create a stirrable slurry.
-
Rationale: A significant excess of HCl ensures the reaction goes to completion. Dioxane is an excellent solvent for both the starting material and the reagent. An inert atmosphere is good practice, especially given the air-sensitive nature of the free amine.[9]
-
-
Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking a small aliquot, quenching it with a base (like saturated NaHCO₃), extracting with an organic solvent (e.g., ethyl acetate), and spotting on a TLC plate. The disappearance of the starting material indicates completion.
-
Rationale: The reaction is typically complete within a few hours at ambient temperature. Monitoring ensures the reaction is not stopped prematurely or run unnecessarily long.
-
-
Product Isolation: Upon completion, a white precipitate of (S)-3-aminopyrrolidine dihydrochloride will often have formed. Add anhydrous diethyl ether to the flask to further precipitate the product and create a filterable slurry.
-
Rationale: Diethyl ether is an anti-solvent for the polar dihydrochloride salt, maximizing its precipitation and leading to a higher isolated yield.
-
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with several portions of anhydrous diethyl ether to remove any residual dioxane and organic impurities.
-
Rationale: Washing with ether is crucial for removing non-polar side products and the reaction solvent without dissolving the desired product salt.
-
-
Final Product: Dry the collected white solid under high vacuum to obtain (S)-3-aminopyrrolidine dihydrochloride. The product is often of high purity and can be used directly in subsequent steps without further purification.
Safety and Handling
(S)-3-(Boc-amino)pyrrolidine hydrochloride and its deprotected form require careful handling.
-
Hazards: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Avoid breathing dust.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area, preferably at 2-8°C.[8] The material is air-sensitive, and storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to ensure long-term stability.[7][9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
(S)-3-(Boc-amino)pyrrolidine hydrochloride is a high-value chiral building block whose strategic importance in pharmaceutical and chemical research cannot be overstated. Its well-defined stereochemistry, coupled with the robust and reliable chemistry of the Boc-protecting group, provides a dependable pathway for the synthesis of complex, enantiomerically pure molecules. By understanding its fundamental properties, mastering its key transformations, and adhering to safe handling practices, researchers can effectively leverage this powerful synthon to accelerate innovation in drug discovery and beyond.
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